molecular formula C11H14N2O2S2 B8570069 3-(1-Propyn-1-yl)-1-(2-thiophenylsulfonyl)piperazine

3-(1-Propyn-1-yl)-1-(2-thiophenylsulfonyl)piperazine

Cat. No. B8570069
M. Wt: 270.4 g/mol
InChI Key: GLGPLHINXNUZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431563B2

Procedure details

The 2-(1-propyn-1-yl)piperazine bis(trifluoroacetate (110 mg, 0.312 mmol) was dissolved in CH2Cl2 in a 50 mL round-bottomed flask and was then cooled to 0° C. To this solution was added an excess of triethylamine (152 μL, 1.093 mmol) followed by thiophene-2-sulfonyl chloride (57.0 mg, 0.312 mmol, Sigma-Aldrich, St. Louis, Mo.). The mixture was warmed slowly to room temperature and stirred for 2 h. Afterwards, the mixture was concentrated and absorbed onto silica gel. The crude material was purified via column chromatography (about 40 g silica gel, 0% to 10% MeOH in CH2Cl2) to give 3-(1-propyn-1-yl)-1-(2-thiophenylsulfonyl)piperazine (42 mg) as a foamy solid.
Name
2-(1-propyn-1-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trifluoroacetate
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
152 μL
Type
reactant
Reaction Step Two
Quantity
57 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][NH:8][CH2:7][CH2:6][NH:5]1)#[C:2][CH3:3].FC(F)(F)C(O)=O.FC(F)(F)C(O)=O.C(C1CNCCN1)#CC.C(N(CC)CC)C.[S:40]1[CH:44]=[CH:43][CH:42]=[C:41]1[S:45](Cl)(=[O:47])=[O:46]>C(Cl)Cl>[C:1]([CH:4]1[NH:5][CH2:6][CH2:7][N:8]([S:45]([C:41]2[S:40][CH:44]=[CH:43][CH:42]=2)(=[O:47])=[O:46])[CH2:9]1)#[C:2][CH3:3] |f:1.2.3|

Inputs

Step One
Name
2-(1-propyn-1-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#CC)C1NCCNC1
Name
trifluoroacetate
Quantity
110 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.FC(C(=O)O)(F)F.C(#CC)C1NCCNC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
152 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
57 mg
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed slowly to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Afterwards, the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
The crude material was purified via column chromatography (about 40 g silica gel, 0% to 10% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#CC)C1CN(CCN1)S(=O)(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.